molecular formula C16H18N4O4S B6508126 N-[(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide CAS No. 872613-45-1

N-[(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide

Cat. No.: B6508126
CAS No.: 872613-45-1
M. Wt: 362.4 g/mol
InChI Key: JOJHSOVOHWFFAK-UHFFFAOYSA-N
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Description

The compound N-[(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide features a 1,3,4-oxadiazole core substituted with a benzamide group and a morpholine-containing side chain. The morpholin-4-yl moiety is linked via a 2-oxoethylsulfanyl bridge, which may enhance solubility and influence pharmacokinetic properties due to morpholine’s hydrophilic nature . The oxadiazole ring is a common pharmacophore in medicinal chemistry, often associated with antimicrobial, antifungal, and enzyme-inhibitory activities .

Properties

IUPAC Name

N-[[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S/c21-14(20-6-8-23-9-7-20)11-25-16-19-18-13(24-16)10-17-15(22)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJHSOVOHWFFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes several notable functional groups:

  • Morpholine Ring : A six-membered ring containing one nitrogen atom.
  • Thiadiazole Core : A five-membered ring structure that contributes to the compound's biological activity.
  • Sulfanyl Group : Enhances reactivity and potential interactions with biological targets.

The molecular formula is C15H17N3O3S, with a molecular weight of approximately 315.41 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may inhibit certain pathways or modulate receptor activity, leading to various physiological responses.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that related oxadiazole derivatives possess significant antimicrobial properties against various pathogens.
    CompoundTarget PathogenInhibition Rate (%)
    14hPyricularia oryae77.8
    14nAlternaria solani50.5
  • Insecticidal Properties : Preliminary bioassays demonstrated that related compounds showed lethal activities against agricultural pests such as Mythimna separate and Helicoverpa armigera at concentrations around 500 mg/L .
  • Fungicidal Activity : Compounds similar to N-[...] have shown effectiveness against fungal pathogens, indicating potential applications in agricultural settings .

Case Study 1: Insecticidal Activity

A study evaluated the insecticidal activity of a series of oxadiazole derivatives against Mythimna separate. Among these, compound 14q exhibited a significant lethal activity rate of 70%, highlighting the potential for developing new insecticides based on this scaffold .

Case Study 2: Antifungal Efficacy

In another investigation, various oxadiazole derivatives were tested for antifungal activity against Pyricularia oryae. The results indicated that compound 14h had an inhibition rate of 77.8%, which was notably higher than many existing antifungal agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

Amino-Thiazole Derivatives (7c–7f)

Compounds 7c–7f (e.g., 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted phenyl)propanamide) feature an amino-thiazole group instead of morpholine. These exhibit:

  • Molecular Weight : 375–389 g/mol (lower than the target compound, estimated >400 g/mol).
  • Solubility : Reduced hydrophilicity compared to morpholine derivatives due to the absence of a tertiary amine .
LMM5 and LMM11
  • LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
  • LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
    • Key Differences : Sulfamoyl substituents and aromatic moieties (e.g., furan) instead of morpholine.
    • Activity : Both show antifungal efficacy against C. albicans via thioredoxin reductase inhibition .
    • Molecular Weight : ~500 g/mol (higher than the target compound due to bulkier substituents) .
Morpholine Sulfonyl Derivatives
  • 4-Methyl-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide (): Structural Note: Morpholine is part of a sulfonyl group rather than a 2-oxoethylsulfanyl linkage.

Pharmacokinetic and Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents LogP (Predicted) Solubility
Target Compound ~430–450 Morpholin-4-yl, 2-oxoethylsulfanyl ~2.5 Moderate (polar)
7c–7f 375–389 Amino-thiazole, substituted phenyl ~3.0 Low
LMM5/LMM11 ~500 Sulfamoyl, furan/4-methoxyphenyl ~3.8 Low (DMOS required)
Morpholine Sulfonyl ~450 Morpholin-4-ylsulfonyl, methylsulfanyl ~2.8 Moderate
  • Solubility : The target compound’s morpholine group likely improves aqueous solubility compared to 7c–7f but may lag behind sulfonyl derivatives due to reduced polarity .
  • LogP : The target’s predicted LogP (~2.5) suggests better membrane permeability than LMM5/LMM11 but comparable to morpholine sulfonyl analogues .

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